Benzene, [(2-isocyanatoethoxy)methyl]-
CAS No.: 78407-19-9
Cat. No.: VC8419991
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78407-19-9 |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.2 g/mol |
| IUPAC Name | 2-isocyanatoethoxymethylbenzene |
| Standard InChI | InChI=1S/C10H11NO2/c12-9-11-6-7-13-8-10-4-2-1-3-5-10/h1-5H,6-8H2 |
| Standard InChI Key | PKNRMJJCVUBNTM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCCN=C=O |
| Canonical SMILES | C1=CC=C(C=C1)COCCN=C=O |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with a [(2-isocyanatoethoxy)methyl] group. The ethoxy chain (–O–CH–CH–) bridges the aromatic ring to the reactive isocyanate (–N=C=O) moiety, conferring both hydrophobicity and electrophilic character. The IUPAC name, benzene, [(2-isocyanatoethoxy)methyl]-, precisely reflects this arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 177.2 g/mol | |
| Purity | ≥95% (discontinued) | |
| Reactivity | Electrophilic isocyanate |
Synthetic Pathways
Reactivity and Functional Behavior
Stability and Decomposition
Isocyanates are moisture-sensitive, hydrolyzing to amines and carbon dioxide. The ethoxy group may moderately stabilize the compound against hydrolysis compared to aliphatic isocyanates, but quantitative data remain unavailable. Thermal stability is likely comparable to 2-methylphenyl isocyanate (CAS 614-68-6), which participates in exothermic reactions (ΔH° = -23.0 ± 0.2 kcal/mol) .
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